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molecular formula C8H17BrO B8656617 1-Bromo-5-methoxyheptane CAS No. 89672-42-4

1-Bromo-5-methoxyheptane

Cat. No. B8656617
M. Wt: 209.12 g/mol
InChI Key: LCVBKMIIJAXFQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05264619

Procedure details

1-Bromo-5-methoxyheptane (Compound XX) is a reagent used for preparing preferred compounds X and XX. Compound XX is prepared in accordance with Reaction Scheme 3, starting from commercially available 2-methyl-1,3-cyclohexanedione. Thus, with reference to Reaction Scheme 3, 2-methyl-1,3-cyclohexanedione is reacted with base (Ba(OH)2) to yield 5-oxoheptanoic acid (Compound XXI). The oxo function of 5-oxoheptanoic acid (Compound XXI) is thereafter reduced, and the resulting hydroxy group, as well as the carboxylate function, are methylated to give methyl 5-methoxyheptanoate (Compound XXII). The carboxylate group of the latter is reduced (LiAlH4) to give 5-methoxy-1-heptanol (Compound XXIII), which is thereafter reacted with carbontetrabromide to yield 1-bromo-5-methoxyheptane (compound XX). ##STR6##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compounds X
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Ba(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH:6]([O:9][CH3:10])[CH2:7][CH3:8].[CH3:11][CH:12]1[C:17](=[O:18])[CH2:16][CH2:15][CH2:14][C:13]1=[O:19]>>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH:6]([O:9][CH3:10])[CH2:7][CH3:8].[O:18]=[C:17]([CH2:12][CH3:11])[CH2:16][CH2:15][CH2:14][C:13]([OH:19])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCC(CC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCC(CC)OC
Step Three
Name
compounds X
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCC(CC)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(CCCC1=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(CCCC1=O)=O
Step Seven
Name
Ba(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
used for preparing

Outcomes

Product
Name
Type
product
Smiles
BrCCCCC(CC)OC
Name
Type
product
Smiles
O=C(CCCC(=O)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05264619

Procedure details

1-Bromo-5-methoxyheptane (Compound XX) is a reagent used for preparing preferred compounds X and XX. Compound XX is prepared in accordance with Reaction Scheme 3, starting from commercially available 2-methyl-1,3-cyclohexanedione. Thus, with reference to Reaction Scheme 3, 2-methyl-1,3-cyclohexanedione is reacted with base (Ba(OH)2) to yield 5-oxoheptanoic acid (Compound XXI). The oxo function of 5-oxoheptanoic acid (Compound XXI) is thereafter reduced, and the resulting hydroxy group, as well as the carboxylate function, are methylated to give methyl 5-methoxyheptanoate (Compound XXII). The carboxylate group of the latter is reduced (LiAlH4) to give 5-methoxy-1-heptanol (Compound XXIII), which is thereafter reacted with carbontetrabromide to yield 1-bromo-5-methoxyheptane (compound XX). ##STR6##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compounds X
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Ba(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH:6]([O:9][CH3:10])[CH2:7][CH3:8].[CH3:11][CH:12]1[C:17](=[O:18])[CH2:16][CH2:15][CH2:14][C:13]1=[O:19]>>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH:6]([O:9][CH3:10])[CH2:7][CH3:8].[O:18]=[C:17]([CH2:12][CH3:11])[CH2:16][CH2:15][CH2:14][C:13]([OH:19])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCC(CC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCC(CC)OC
Step Three
Name
compounds X
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCC(CC)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(CCCC1=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(CCCC1=O)=O
Step Seven
Name
Ba(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
used for preparing

Outcomes

Product
Name
Type
product
Smiles
BrCCCCC(CC)OC
Name
Type
product
Smiles
O=C(CCCC(=O)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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